Product packaging for 6-Bromo-4-chloro-1H-indazole(Cat. No.:CAS No. 885518-99-0)

6-Bromo-4-chloro-1H-indazole

Cat. No.: B1343640
CAS No.: 885518-99-0
M. Wt: 231.48 g/mol
InChI Key: MOYPLQILACEGCD-UHFFFAOYSA-N
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Description

Contextualization of Indazole Derivatives in Chemical Sciences

Indazoles, bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are a cornerstone of modern medicinal chemistry. austinpublishinggroup.comnih.govresearchgate.netpnrjournal.com Though not commonly found in nature, synthetic indazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antitumor, antimicrobial, and anti-HIV properties. austinpublishinggroup.comnih.gov Their molecular shape and the presence of nitrogen atoms allow for diverse interactions with biological targets like enzymes and receptors. austinpublishinggroup.comlongdom.org This versatility has propelled indazoles to the forefront of drug discovery and development, with several indazole-based drugs currently in clinical use. austinpublishinggroup.compnrjournal.com

The indazole core can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.gov The ability to functionalize the indazole ring at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a "privileged structure" in medicinal chemistry. pnrjournal.com

Overview of Research Trajectories for Halogenated 1H-Indazoles

The introduction of halogen atoms, such as bromine and chlorine, onto the 1H-indazole scaffold significantly influences its chemical reactivity and biological profile. Halogenated indazoles serve as versatile intermediates in a variety of chemical transformations, particularly in metal-catalyzed cross-coupling reactions. chim.it These reactions enable the introduction of diverse functional groups, leading to the creation of extensive libraries of novel compounds for biological screening.

Research into halogenated 1H-indazoles has been driven by the discovery that the presence and position of halogens can enhance biological activity. For instance, halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The study of halogenated indazoles has evolved from simple synthetic explorations to sophisticated investigations into their roles in crystal engineering and the development of targeted therapeutics.

Rationale for Comprehensive Study of 6-Bromo-4-chloro-1H-indazole in Modern Research

The specific compound, this compound, presents a compelling case for in-depth scientific investigation. Its di-halogenated structure offers multiple sites for synthetic modification, allowing for the creation of a wide range of derivatives. The distinct electronic properties conferred by the bromo and chloro substituents at the 6- and 4-positions, respectively, make it a unique and valuable synthon.

This compound serves as a critical intermediate in the synthesis of various high-value molecules. For example, it is a key building block for certain kinase inhibitors and other pharmacologically active agents. The strategic placement of the halogen atoms allows for regioselective functionalization, providing precise control over the final molecular architecture. A comprehensive understanding of the reactivity and properties of this compound is therefore essential for advancing the synthesis of new chemical entities with potential therapeutic benefits.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in synthesis and research.

PropertyValue
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance Solid
Boiling Point 364.1 ± 22.0 °C at 760 mmHg
Density 1.878 g/cm³
IUPAC Name This compound

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comamericanelements.com

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a subject of ongoing research, with various methods being developed to achieve efficient and regioselective outcomes. General synthetic strategies for indazoles often involve the cyclization of appropriately substituted phenylhydrazines or the reaction of ortho-haloaryl carbonyl compounds with hydrazines. nih.govnih.gov

The reactivity of this compound is largely dictated by the presence of the two halogen atoms and the acidic N-H proton of the indazole ring. The bromine and chlorine atoms can undergo nucleophilic substitution reactions, although the reactivity can be influenced by the reaction conditions and the nature of the nucleophile. More commonly, these halogenated positions serve as handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are instrumental in building molecular complexity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B1343640 6-Bromo-4-chloro-1H-indazole CAS No. 885518-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYPLQILACEGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646163
Record name 6-Bromo-4-chloro-1H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID40646163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-99-0
Record name 6-Bromo-4-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 6 Bromo 4 Chloro 1h Indazole

Foundational Synthetic Strategies for 6-Bromo-4-chloro-1H-indazole

The construction of the this compound scaffold is often achieved through multi-step synthetic sequences that allow for precise control over the introduction of substituents. These methods typically begin with readily available and appropriately substituted aniline (B41778) precursors.

A prevalent and versatile strategy for the synthesis of this compound commences with a substituted aniline, such as 2-fluoroaniline (B146934). This multi-step pathway involves a series of reactions to build the final heterocyclic structure. The key transformations in this sequence include electrophilic halogenation, diazotization, formylation, and a final cyclization step.

The general approach can be outlined as follows:

Chlorination: The initial step involves the chlorination of the aniline precursor. For instance, 2-fluoroaniline can be treated with N-chlorosuccinimide (NCS) to selectively introduce a chlorine atom, yielding 4-chloro-2-fluoroaniline.

Bromination: Following chlorination, a bromine atom is introduced. The intermediate, 4-chloro-2-fluoroaniline, undergoes bromination with N-bromosuccinimide (NBS) to produce 2-bromo-4-chloro-6-fluoroaniline.

Diazotization and Formylation: The resulting dihalogenated aniline is then converted into a benzaldehyde (B42025) derivative. This is achieved through a diazotization reaction followed by a reaction with formaldoxime, which yields 2-bromo-4-chloro-6-fluorobenzaldehyde.

Cyclization: The final and crucial step is the formation of the indazole ring. The aldehyde intermediate is treated with hydrazine (B178648) hydrate (B1144303), leading to cyclization and the formation of this compound.

This methodical approach allows for the controlled installation of the desired halogen atoms at specific positions on the aromatic ring prior to the formation of the indazole core.

An alternative but related foundational strategy also relies on the sequential halogenation of an aniline precursor, followed by cyclization to form the indazole ring. This method emphasizes the controlled, stepwise introduction of different halogen atoms onto the aromatic ring. The order of halogenation is a critical factor in determining the final regiochemical outcome, as it leverages the activating and deactivating effects of the substituents already present on the aniline ring.

For example, starting with 2-fluoroaniline, chlorination with NCS is performed first, followed by bromination with NBS. This specific sequence leads to the key intermediate, 2-bromo-4-chloro-6-fluoroaniline. The subsequent formation of the indazole ring is then typically achieved through diazotization and cyclization. This sequential process ensures the desired substitution pattern on the final indazole product.

Another approach involves the cyclization of ortho-substituted phenylhydrazines. For instance, a substituted aniline can be converted to its corresponding phenylhydrazine (B124118) derivative, which then undergoes cyclization under acidic conditions to yield the indazole.

Regioselective Synthesis of this compound and its Analogues

Achieving regioselectivity is a significant challenge in the synthesis of substituted indazoles. The ability to control the position of functional groups, particularly halogens, on the indazole scaffold is paramount for the synthesis of specific isomers for targeted applications.

The control of halogenation position is often best achieved by functionalizing a precursor molecule before the indazole ring is formed. Direct halogenation of a pre-formed indazole ring can lead to a mixture of undesired regioisomers. For example, attempts to directly brominate 4-chloro-1H-indazol-3-amine with NBS to produce the 7-bromo isomer were unsuccessful, yielding an undesired regioisomer as the major product. chemrxiv.org This highlights that the inherent reactivity of the indazole ring can sometimes override the directing effects of existing substituents.

A more successful strategy involves the regioselective bromination of a precursor molecule. For instance, a practical, multi-gram scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate, was achieved by first performing a highly regioselective bromination on a precursor before the indazole ring formation. The use of electrophilic halogenating agents like NCS and NBS is common, as their moderate reactivity and ease of handling are advantageous compared to gaseous halogens. The choice of solvent and reaction conditions can also significantly influence the regioselectivity of halogenation. nih.govrsc.org

Table 1: Reagents for Halogenation in Indazole Synthesis

Halogenating Agent Abbreviation Typical Use
N-chlorosuccinimide NCS Chlorination of aniline precursors
N-bromosuccinimide NBS Bromination of aniline precursors and indazole rings chim.it

The formation of the indazole ring itself can be a point of regiochemical control. The Jacobson synthesis and related methods, which involve the cyclization of an appropriately substituted o-toluidine (B26562) derivative, are common strategies.

Another widely used method is the cyclization of ortho-substituted phenylhydrazines. For example, a substituted 2-nitroaniline (B44862) can be reduced to its corresponding phenylhydrazine derivative, which then undergoes cyclization in acidic conditions to yield the indazole.

Recent research has focused on developing highly regioselective cyclization steps. For the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the anti-HIV agent Lenacapavir, a successful approach involves the reaction of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine. chemrxiv.org The regioselectivity of this cyclization is highly dependent on the solvent. It is proposed that in aprotic polar solvents, one pathway may dominate, leading to a lack of selectivity, while in other solvents, an alternative pathway that favors the desired intramolecular nucleophilic aromatic substitution (SNAr) reaction occurs, affording the desired product. chemrxiv.org

The alkylation of the indazole nitrogen atoms (N-1 and N-2) is another area where regioselectivity is crucial. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov The choice of base, solvent, and alkylating agent can influence the N-1/N-2 ratio of the resulting products. beilstein-journals.orgnih.govresearchgate.net For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N-1 alkylation. beilstein-journals.orgnih.gov Steric and electronic effects of substituents on the indazole ring also play a significant role in directing the regioselectivity of N-alkylation. beilstein-journals.orgnih.gov

Table 2: Factors Influencing Regioselectivity in Indazole Synthesis

Synthetic Step Influencing Factors Desired Outcome
Halogenation Order of halogenation, choice of halogenating agent, reaction conditions Controlled placement of halogen atoms
Indazole Ring Formation Choice of precursor (e.g., o-toluidine, phenylhydrazine), cyclization conditions, solvent chemrxiv.org Formation of the desired indazole regioisomer

Practical and Scalable Synthesis Considerations for this compound Intermediates

The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives requires consideration of practical and economic factors. A key aspect is the use of inexpensive and readily available starting materials. chemrxiv.orgresearchgate.net For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been successfully developed starting from the inexpensive raw material 2,6-dichlorobenzonitrile (B3417380). chemrxiv.orgresearchgate.net

The development of synthetic routes that avoid the need for column chromatography for purification is also a significant advantage for scalable synthesis. chemrxiv.orgresearchgate.net The two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile, which involves a highly regioselective bromination and cyclization, has been demonstrated on a hundred-gram scale without the need for chromatographic purification. researchgate.net

Furthermore, optimizing reaction conditions to ensure high yields and minimize the formation of side products is crucial for an efficient and economical process. For the bromination of 2,6-dichlorobenzonitrile, a mild condition using NBS in sulfuric acid was identified, affording the desired bromide in high yield. chemrxiv.org The subsequent cyclization with hydrazine hydrate can also be optimized in terms of solvent and temperature to achieve high yields of the final product. chemrxiv.org

Development of Economical Synthetic Routes

The synthesis of halogenated indazoles, such as this compound, is a focal point of research due to their role as crucial intermediates in the development of pharmacologically active molecules. Economical routes often prioritize readily available starting materials and efficient, high-yield reaction steps.

One prominent strategy begins with 2-fluoroaniline. This multi-step process involves:

Chlorination: Reaction with N-chlorosuccinimide (NCS) to produce 4-chloro-2-fluoroaniline.

Bromination: Subsequent regioselective bromination with N-bromosuccinimide (NBS) to yield 2-bromo-4-chloro-6-fluoroaniline.

Diazotization and Formylation: Conversion of the aniline derivative into 2-bromo-4-chloro-6-fluorobenzaldehyde.

Cyclization: The final ring-forming step is achieved by treating the aldehyde with hydrazine hydrate, which forms the indazole scaffold with high efficiency.

Another widely adopted method is the cyclization of an ortho-substituted phenylhydrazine. This can start from 4-bromo-6-chloro-2-nitroaniline, which is first reduced to its corresponding phenylhydrazine derivative. This intermediate then undergoes cyclization under acidic conditions to yield the final product.

A distinct and cost-effective approach starts from inexpensive 2,6-dichlorobenzonitrile. nih.gov This pathway involves a two-step sequence of regioselective bromination followed by heterocycle formation with hydrazine to produce a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, demonstrating a viable strategy for producing di-halogenated indazoles from simple precursors. nih.gov

Table 1: Comparison of Synthetic Routes for Halogenated Indazoles
Starting MaterialKey StepsAdvantagesReference
2-FluoroanilineChlorination, Bromination, Diazotization, Cyclization with HydrazineHigh yield in the final cyclization step.
4-Bromo-6-chloro-2-nitroanilineReduction, Acid-catalyzed CyclizationUtilizes a pre-halogenated starting material.
2,6-DichlorobenzonitrileRegioselective Bromination, Cyclization with HydrazineStarts from an inexpensive, readily available material. nih.gov

Large-Scale Production Feasibility

The transition from laboratory-scale synthesis to large-scale industrial production is a critical aspect of chemical development. For halogenated indazoles, methods that are simple, high-yielding, and avoid hazardous conditions or costly purification techniques are preferred.

The synthetic route starting from 2,6-dichlorobenzonitrile to produce 7-bromo-4-chloro-1H-indazol-3-amine has been successfully demonstrated on hundred-gram scales without the need for column chromatography for purification. chemrxiv.org This highlights its potential as an economical route for the large-scale production of this key heterocyclic fragment. chemrxiv.org Similarly, a patented method for synthesizing 5-bromo-4-fluoro-1H-indazole is noted for its mild reaction conditions, simple pathway, and high product yield, making it suitable for industrial production.

The feasibility of large-scale synthesis is heavily dependent on the optimization of reaction parameters such as solvents, temperature, and catalyst systems to maximize yield and purity. The methods developed for related di-halogenated indazoles, which have been scaled successfully, provide a strong indication that the production of this compound is also feasible on an industrial scale.

Chemical Reactivity and Derivatization of the this compound Scaffold

The this compound scaffold is a valuable building block due to the differential reactivity of its halogen substituents and the nucleophilic nitrogen atom of the indazole ring. This allows for selective functionalization to create a diverse library of complex molecules.

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the benzene (B151609) portion of the molecule serve as key handles for various cross-coupling reactions, which are fundamental in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling: The halogen substituents are amenable to several palladium-catalyzed reactions. The bromine atom, typically more reactive than chlorine in such reactions, can be selectively targeted.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the coupling of various amines to the indazole core.

Sonogashira Coupling: This enables the introduction of alkynyl groups, forming a carbon-carbon bond between the indazole and a terminal alkyne.

N-Functionalization: The nitrogen atom at the N1 position of the indazole ring is nucleophilic and can be readily functionalized.

N-Alkylation: Can be achieved using reagents like methyl iodide with a base.

N-Arylation: Copper- or palladium-catalyzed reactions with aryl halides or boronic acids provide access to a wide range of N-aryl-indazole derivatives.

N-Acylation: The use of acylating agents such as acid chlorides introduces an acyl group, which can serve as a protecting group or modulate the electronic properties of the ring system.

Table 2: Key Derivatization Reactions of the this compound Scaffold
Reaction TypeReactive SiteReagents/CatalystsProduct TypeReference
Buchwald-Hartwig AminationC4-Br or C6-ClPalladium catalyst, AmineC-N coupled anilino-indazoles
Sonogashira CouplingC4-Br or C6-ClPalladium catalyst, Copper co-catalyst, AlkyneAlkynyl-indazoles
N-ArylationN1-HCopper or Palladium catalyst, Aryl halideN-Aryl-indazoles
N-AcylationN1-HAcid chloride or AnhydrideN-Acyl-indazoles

Oxidation and Reduction Reactions

The oxidation and reduction of the indazole core can lead to novel derivatives with altered properties.

Oxidation: While specific oxidation studies on this compound are not extensively detailed, the synthesis of 1H-indazole N-oxides is a known transformation for the general indazole scaffold. nih.gov Electrochemical methods have been developed for the selective synthesis of 1H-indazole N-oxides from 1H-indazoles. nih.gov This transformation introduces an N-oxide moiety, which can significantly alter the electronic properties and reactivity of the heterocyclic system, opening avenues for further functionalization. nih.govacs.org

Reduction: Reductive processes are more commonly associated with the synthesis of the indazole ring itself, such as the reductive cyclization of ortho-nitrobenzylamines. nih.gov This involves the reduction of a nitro group to a nitroso intermediate, which then undergoes intramolecular cyclization to form the N-N bond of the indazole. nih.gov For the this compound scaffold, selective reduction (dehalogenation) of the C-Br or C-Cl bonds could potentially be achieved using catalytic hydrogenation, although this would require careful selection of catalysts and conditions to avoid reduction of the heterocyclic ring. Furthermore, 1H-indazole N-oxides can be deoxygenated back to the parent 1H-indazoles through cathodic cleavage of the N-O bond, representing a formal reduction. nih.gov

Cyclization Reactions to Form Fused Heterocyclic Systems

The indazole scaffold can serve as a foundational element for the construction of more complex, fused polycyclic systems. These reactions often involve functionalizing the indazole core and then inducing an intramolecular cyclization.

A notable example is the synthesis of pyranone-fused indazoles. nih.gov This method involves an initial reductive cyclization to form a 2H-indazole intermediate containing a carboxylic acid moiety. This intermediate then undergoes a regioselective alkyne insertion under ruthenium catalysis, leading to the formation of a new pyranone ring fused to the indazole system. nih.gov This strategy showcases how the indazole core can be elaborated through transition-metal-catalyzed reactions to build intricate heterocyclic architectures.

While this specific example does not start with this compound, the principle of using a pre-formed indazole as a template for subsequent annulation reactions is a powerful tool in synthetic chemistry for creating novel, complex scaffolds.

Click Chemistry Applications for Indazole-Containing Triazoles

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for reliably and efficiently linking molecular fragments. researchgate.net The indazole scaffold can be readily incorporated into molecules designed for click chemistry.

Research has demonstrated the synthesis of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core. researchgate.net The synthetic pathway involves two key steps:

Alkynylation of Indazole: The N1-position of 6-bromo-1H-indazole is functionalized with an alkyne group, typically by reacting it with propargyl bromide in the presence of a base. This creates the "alkyne" component for the click reaction.

1,3-Dipolar Cycloaddition (CuAAC): The resulting 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole is then reacted with various organic azides. This cycloaddition reaction, often catalyzed by a copper(I) source, efficiently forms a stable five-membered triazole ring, linking the indazole scaffold to another molecular fragment.

This approach allows for the rapid generation of a library of indazole-triazole conjugates, which is a common strategy in drug discovery to explore structure-activity relationships. researchgate.net

Analytical Characterization Methodologies for Synthesized this compound and Derivatives

The unambiguous identification and confirmation of the chemical structure of this compound and its derivatives are paramount for their application in further research and development. A suite of sophisticated analytical techniques is employed to elucidate the molecular structure, confirm purity, and provide detailed electronic and topological information. The primary methodologies include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, often supplemented by other spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical spectrum for an indazole derivative, distinct signals are expected for the aromatic protons and the N-H proton of the pyrazole (B372694) ring. rsc.org The N-H proton, for instance, often appears as a broad signal at a downfield chemical shift (e.g., δ 10-13 ppm), which can be confirmed by D₂O exchange. The aromatic protons on the benzene ring will exhibit chemical shifts and coupling patterns (e.g., doublets, singlets) that are diagnostic of their substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon. Carbons attached to electronegative atoms like bromine and chlorine, as well as the carbons of the heterocyclic ring, will have characteristic chemical shifts. rsc.orgresearchgate.net

Two-Dimensional (2D) NMR Techniques: For more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These techniques help to definitively assign proton and carbon signals and establish long-range connectivity, confirming the fusion of the pyrazole and benzene rings and the positions of substituents.

Technique Purpose Typical Observations for Indazole Derivatives
¹H NMR Identifies proton environments and connectivity.Aromatic protons (δ 7-8 ppm), N-H proton (broad, δ 10-13 ppm), specific splitting patterns based on substitution.
¹³C NMR Identifies carbon skeleton and functional groups.Aromatic and heterocyclic carbons (δ 100-150 ppm), signals influenced by halogen substituents.
2D NMR (COSY, HSQC, HMBC) Establishes detailed ¹H-¹H and ¹H-¹³C correlations.Confirms proton-proton adjacencies and multi-bond correlations between protons and carbons, aiding in unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, MS is particularly informative due to the characteristic isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. The mass spectrum will display a unique cluster of peaks for the molecular ion, which confirms the presence of one bromine and one chlorine atom. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with high confidence. rsc.org

Technique Ion Mode Expected m/z Observation Assignment
ESI-MS PositiveA characteristic cluster of peaks around m/z 231, 233, 235Isotope pattern for [C₇H₄BrClN₂ + H]⁺ confirming the presence of one Br and one Cl atom.
HRMS (ESI) PositiveHighly accurate mass of the [M+H]⁺ ionAllows for the unambiguous determination of the molecular formula (e.g., Calculated for C₇H₅BrClN₂⁺).

X-ray Crystallography

The planarity of the bicyclic indazole system.

The specific tautomeric form present in the crystal lattice (i.e., whether the proton is on N1 or N2). researchgate.net

Intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing arrangement.

Although a specific crystal structure for this compound is not widely reported in public databases, the technique is standard for the definitive structural analysis of its derivatives and analogous compounds. acs.org

Other Analytical Methods

A comprehensive characterization often includes additional analytical methods:

Infrared (IR) Spectroscopy: Used to identify functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (around 3100-3300 cm⁻¹), aromatic C-H stretches, and C=C ring stretches (1450-1620 cm⁻¹). researchgate.net

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula.

Medicinal Chemistry and Biological Activity of 6 Bromo 4 Chloro 1h Indazole and Its Analogs

Role of 6-Bromo-4-chloro-1H-indazole as a Key Synthetic Intermediate in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its di-halogenated structure provides two reactive sites, the bromine at position 6 and the chlorine at position 4, which can be selectively functionalized through various chemical reactions, such as cross-coupling reactions. This allows for the systematic development of new molecules with tailored properties. The indazole core itself is a well-established pharmacophore found in a variety of synthetic compounds that possess a wide range of pharmacological activities, including antitumor, antifungal, and antibacterial effects. nih.gov

The strategic placement of bromine and chlorine atoms on the indazole ring is instrumental in medicinal chemistry. These halogens can be selectively replaced or can participate in coupling reactions like Suzuki and Buchwald-Hartwig amination, enabling the introduction of diverse functional groups to build more complex and potent drug candidates. For instance, related halogenated indazoles are precursors for the synthesis of notable anticancer drugs such as Niraparib and Pazopanib (B1684535). The utility of similar bromo-chloro indazole derivatives is exemplified by 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections. mdpi.comresearchgate.net This highlights the importance of the specific halogenation pattern for creating advanced pharmaceutical compounds.

Investigation of Pharmacological Activities of Indazole Derivatives

The versatility of the indazole scaffold has prompted extensive research into the pharmacological activities of its derivatives. nih.gov These investigations have revealed a broad spectrum of biological effects, with particularly promising results in the fields of oncology and microbiology.

Indazole derivatives are recognized for their significant anti-tumor properties. researchgate.net Numerous clinically approved anticancer drugs, including pazopanib and axitinib, feature the indazole skeleton, underscoring its importance in oncology drug discovery. mdpi.com

A primary mechanism through which indazole derivatives exert their anticancer effects is the potent inhibition of cancer cell proliferation. Various studies have demonstrated the ability of these compounds to suppress the growth of a wide range of human cancer cell lines. For example, a series of 1H-indazol-3-amine derivatives were evaluated for their activity against several cancer cell lines, with one compound, 6o , showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. nih.gov Another study on novel 3-(pyrrolopyridin-2-yl)indazole derivatives identified a compound, 93 , as a highly potent inhibitor against HL60 and HCT116 cell lines, with IC₅₀ values of 8.3 nM and 1.3 nM, respectively. nih.gov Similarly, indazole–pyrimidine based compounds have been synthesized and evaluated, with compound 6e exhibiting nanomolar GI₅₀ values against CCRF-CEM (901 nM) and MOLT-4 (525 nM) leukemia cell lines, and CAKI-1 (992 nM) renal cancer cells. rsc.org

Compound SeriesSpecific CompoundCancer Cell LineIC₅₀/GI₅₀ Value
1H-indazol-3-amine derivatives6oK562 (Chronic Myeloid Leukemia)5.15 µM
3-(pyrrolopyridin-2-yl)indazole derivatives93HL60 (Leukemia)8.3 nM
HCT116 (Colon Carcinoma)1.3 nM
Indazole–pyrimidine based compounds6eCCRF-CEM (Leukemia)901 nM
MOLT-4 (Leukemia)525 nM
CAKI-1 (Renal Cancer)992 nM

Indazole derivatives have been shown to interfere with critical cellular signaling pathways that are often dysregulated in cancer. The PI3K/AKT/mTOR signaling pathway, which is frequently activated in tumor cells and plays a key role in cell growth, proliferation, and survival, is a significant target for these compounds. nih.gov A series of 3-amino-1H-indazole derivatives were synthesized and found to possess broad-spectrum antiproliferative activity. nih.gov One of the most potent compounds, W24 , exhibited IC₅₀ values ranging from 0.43 to 3.88 μM against four different cancer cell lines. nih.gov Mechanistic studies revealed that W24 effectively inhibited the PI3K/AKT/mTOR pathway, leading to G₂/M cell cycle arrest and apoptosis in HGC-27 gastric cancer cells. nih.gov This demonstrates that indazole derivatives can serve as a scaffold for the development of potent PI3K/AKT/mTOR inhibitors. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. benthamdirect.com Indazole derivatives have demonstrated significant anti-angiogenic properties, often by targeting key regulators of this process. benthamdirect.com One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov A study focused on designing indazole derivatives as VEGFR-2 kinase inhibitors identified a compound, 30 , with an IC₅₀ of 1.24 nM for VEGFR-2. This compound significantly inhibited angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) and suppressed tumor angiogenesis in a zebrafish model. nih.gov Another study reported that a novel synthetic indazole, KA8 , not only showed potent antiproliferative effects against HeLa, MCF-7, and EAC cancer cell lines but also suppressed the formation of new blood vessels in the peritoneum of mice with Ehrlich Ascites Tumors (EAT). benthamdirect.com Furthermore, indazole–pyrimidine based derivatives have been shown to exert an indirect anti-angiogenic effect by suppressing the secretion of pro-angiogenic factors like VEGF and TGF-β1 from prostate cancer cells. rsc.org

Compound/SeriesTarget/MechanismKey Finding
Indazole derivative (Compound 30)VEGFR-2 Kinase InhibitionInhibits VEGFR-2 with an IC₅₀ of 1.24 nM; suppresses tumor angiogenesis in vivo. nih.gov
Synthetic Indazole (KA8)Suppression of NeovasculatureSuppressed the formation of new blood vessels in the peritoneum of EAT-bearing mice. benthamdirect.com
Indazole–pyrimidine derivativesInhibition of Pro-angiogenic Factor SecretionSuppressed secretion of VEGF and TGF-β1 from prostate cancer cells. rsc.org

In addition to their anticancer properties, indazole derivatives have shown promise as antimicrobial and antifungal agents. nih.gov The indazole scaffold can be modified to create compounds with activity against various pathogenic microorganisms. A study involving the synthesis of 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core evaluated their efficacy against different bacterial and fungal strains. researchgate.netbanglajol.info Several of the synthesized compounds exhibited moderate to good inhibition when compared to standard drugs. researchgate.netbanglajol.info Another investigation focused on the microwave-assisted synthesis of indazole derivatives, including 4-chloro-1-H-indazole, and tested their antifungal activity against Candida albicans. The results were reported as promising, indicating the potential of these compounds as antifungal agents. jchr.orgjchr.org The mechanism of action for these antimicrobial effects may involve the inhibition of key bacterial enzymes responsible for cell wall synthesis or DNA replication. researchgate.net

Enzyme Inhibition Profiling

Analogs of this compound have been evaluated as inhibitors of several key enzymes implicated in human disease, highlighting their therapeutic potential beyond antimicrobial applications.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a central role in inflammation. nih.gov A series of novel indazole and azaindazole derivatives were developed and tested for their ability to inhibit this enzyme. Within this series, a sulfonylamide derivative, compound 16 , emerged as a highly effective and selective COX-2 inhibitor, with an IC₅₀ value of 0.409 µM. nih.gov The study emphasized that modifications to the indazole scaffold, particularly the position of the 4-sulfonylaryl group, were critical for achieving high potency and selectivity over the related COX-1 enzyme. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a key target in cancer immunotherapy due to its role in suppressing the immune system. nih.gov The 4,6-substituted-1H-indazole scaffold, which includes this compound, has been identified as a promising starting point for potent IDO1 inhibitors. nih.govacs.org In a study focused on these derivatives, one compound (35 ) demonstrated the most potent inhibition of IDO1 with an IC₅₀ value of 0.74 µM in an enzymatic assay and 1.37 µM in a cellular assay. nih.gov This compound also showed dual inhibitory activity against Tryptophan 2,3-dioxygenase (TDO), another important enzyme in the same pathway. nih.govbohrium.com Structure-activity relationship (SAR) studies suggest that substituents at both the 4- and 6-positions of the indazole ring are important for interacting with the enzyme's active site. acs.org

Compound ClassCompound IDTargetIC₅₀ (Enzymatic)IC₅₀ (Cellular)Reference
4,6-substituted-1H-indazole35IDO10.74 µM1.37 µM (HeLa cells) nih.gov
4,6-substituted-1H-indazole35TDO2.93 µM7.54 µM (A172 cells) nih.gov

Human Serum Paraoxonase 1 (PON1) is an antioxidant enzyme associated with high-density lipoproteins (HDL) that plays a protective role against oxidative stress. nih.gov A study investigating the effects of various indazole compounds on PON1 activity revealed that they act as inhibitors. The tested indazoles displayed Kᵢ values ranging from 26.0 ± 3.00 µM to 111 ± 31.0 µM. nih.gov The inhibition was determined to be competitive in nature, and these findings were supported by molecular docking studies that explored the binding mechanisms within the enzyme's active site. nih.gov

Protein Arginine Deiminase 4 (PAD4) Inhibition

Protein Arginine Deiminase 4 (PAD4) is an enzyme that converts arginine residues in proteins to citrulline. nih.govescholarship.org This post-translational modification can alter a protein's structure and function. nih.gov Dysregulation of PAD4 activity has been implicated in the pathology of several diseases, including rheumatoid arthritis, lupus, vasculitis, and certain cancers. nih.govbohrium.combohrium.com Consequently, the development of PAD4 inhibitors is an active area of research.

Indazole-based compounds have been explored as potential PAD4 inhibitors. For instance, a study on haloacetamidine-based inhibitors identified 4,5,6-trichloroindazole as a highly potent PAD4 inhibitor that demonstrated significant selectivity for PAD4 over other PAD isozymes (PAD1, PAD2, and PAD3). nih.gov Other research has identified various small molecules, including tetracycline (B611298) derivatives like chlortetracycline (B606653) and minocycline, as micromolar inhibitors of PAD4 activity. nih.gov The search for novel heterocyclic PAD4 inhibitors remains a focus of therapeutic development for inflammatory diseases and oncology. bohrium.combohrium.com

Table 1: Examples of PAD4 Inhibitors

Compound Type/Class IC50 (μM) Reference
Chlortetracycline Tetracycline Derivative 100 nih.gov
Minocycline Tetracycline Derivative 620 nih.gov
Streptomycin Aminoglycoside 1800 nih.gov
Kinase Inhibition (e.g., EGFR, FGFR, ALK, Pim kinases, Glucokinase, AMPK)

The indazole scaffold is a key feature in many kinase inhibitors used in targeted cancer therapy. nih.gov Several indazole-based drugs, such as Pazopanib and Axitinib, are approved multikinase inhibitors. nih.govnih.gov Derivatives of this compound have been investigated for their ability to inhibit various kinases involved in cell proliferation, survival, and migration.

Fibroblast Growth Factor Receptor (FGFR) Inhibition : Dysregulation of FGFR signaling is linked to various cancers. nih.gov Researchers have designed and synthesized 1H-indazol-3-amine derivatives as potent FGFR1 inhibitors. One such derivative, 6-(3-methoxyphenyl)-1H-indazol-3-amine, exhibited an IC50 value of 15.0 nM against the FGFR1 enzyme. nih.gov Another study on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives also identified them as FGFR inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition : Overexpression of EGFR is associated with numerous cancers. Indazole-based covalent inhibitors of EGFR have been developed. nih.gov

Pim Kinase Inhibition : 6-Azaindazole derivatives have been optimized as potent inhibitors against all three Pim kinases, showing good cellular potency. nih.gov

Protein Kinase B (Akt) Inhibition : A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones were synthesized and found to exhibit potent inhibitory activity against Akt1. nih.gov Further investigation suggested a dual inhibitory effect on both the activity and the phosphorylation of Akt1 in a prostate cancer cell line. nih.gov

Table 2: Indazole Analogs as Kinase Inhibitors

Compound Class Target Kinase Example IC50 Reference
1H-Indazol-3-amine derivatives FGFR1 15.0 nM nih.gov
5-arylamino-6-chloro-1H-indazole-4,7-diones Akt1 Potent Activity nih.gov
6-Azaindazole derivatives Pim Kinases Picomolar Potency nih.gov

Anti-inflammatory Properties

Indazole derivatives are known to possess anti-inflammatory properties. nih.govtaylorandfrancis.com The mechanism for some of these compounds involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), which are key to the production of prostaglandins (B1171923) that mediate inflammatory responses. Benzydamine is a well-known example of an indazole-containing non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. taylorandfrancis.com The structural versatility of the indazole core allows for its incorporation into molecules designed to modulate inflammatory pathways, making it a valuable scaffold in the development of new anti-inflammatory agents. nih.gov

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective effects of indazole derivatives in models of neurodegenerative diseases. The therapeutic potential of these compounds is often attributed to their ability to modulate signaling pathways involved in neuronal survival and apoptosis. For instance, certain indazole derivatives have shown promise in preclinical models of Alzheimer's disease by reducing neuroinflammation. Research has pointed to the development of indazole derivatives for treating neurodegenerative disorders. taylorandfrancis.com

Cardiovascular Activity

The indazole nucleus is a structural motif in compounds developed for cardiovascular diseases. nih.gov Indazole derivatives have been shown to have a range of pharmacological activities, including antiarrhythmic and antihypertensive effects. nih.govnih.gov Some derivatives exhibit vasorelaxant and anti-aggregator activities, which are thought to be mediated by the stimulation of nitric oxide (NO) release and an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. taylorandfrancis.com One indazole derivative, ARRY-371797, a selective p38α kinase inhibitor, has been investigated in clinical trials for its potential in treating a form of dilated cardiomyopathy. nih.gov

Antitubercular Activity

Indazole-containing compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.net In one study, a series of 6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-2,3a,4,5-tetrahydro-3H-indazol-3-ones were synthesized from chalcone (B49325) precursors. researchgate.net While the antitubercular activity of the final indazole compounds was not specified in detail, the precursor cyclohexenone derivatives were tested. researchgate.net Other heterocyclic scaffolds containing bromine, such as certain indolizine (B1195054) derivatives, have shown promising antimycobacterial activity, with one compound displaying a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against the H37Rv strain of Mycobacterium tuberculosis. nih.gov

Table 3: Antitubercular Activity of a Bromo-Substituted Heterocycle

Compound Class Strain MIC (µg/mL) Reference
Bromo-substituted Indolizine M. tuberculosis H37Rv 4 nih.gov
Bromo-substituted Indolizine M. tuberculosis MDR 32 nih.gov

Anti-HIV Activity (as a precursor to Lenacapavir)

A derivative of bromo-chloro-indazole, specifically 7-Bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir. nih.govchemrxiv.org Lenacapavir is a potent, first-in-class, long-acting HIV-1 capsid inhibitor. mdpi.comnih.gov It disrupts the HIV-1 lifecycle at multiple stages, including capsid-mediated nuclear import and the assembly of new virus particles. nih.gov Due to its novel mechanism, Lenacapavir does not show cross-resistance with existing antiretroviral therapies and is active against multi-drug-resistant HIV-1 strains. mdpi.com The drug is approved for heavily treatment-experienced adults with multidrug-resistant HIV-1 and can be administered as a subcutaneous injection every six months. nih.gov The efficient synthesis of its indazole intermediate is crucial for the large-scale production of this important anti-HIV agent. nih.govchemrxiv.org

Antileishmanial Activity

The therapeutic potential of indazole derivatives extends to parasitic diseases, with several studies highlighting their activity against various Leishmania species. While direct studies on this compound are not extensively documented in available research, investigations into structurally related compounds provide significant insights into the antileishmanial promise of the halogenated indazole scaffold.

A notable study focused on a series of novel 3-chloro-6-nitro-1H-indazole derivatives, which were synthesized and evaluated for their biological potency against three Leishmania species: L. major, L. tropica, and L. infantum. nih.govtaylorandfrancis.com The results indicated that the inhibitory activity was species-dependent. While most compounds showed limited activity against L. major and L. tropica, several derivatives demonstrated moderate to strong efficacy against L. infantum. nih.gov For instance, one of the most active compounds in this series, a triazole derivative of 3-chloro-6-nitro-1H-indazole, exhibited a 50% inhibitory concentration (IC50) of 11.23 µM against L. infantum. nih.gov

Further research into 5-nitroindazole (B105863) derivatives also revealed potent in vitro activity against Leishmania amazonensis. nih.gov In this study, multiple compounds were identified that showed significant growth inhibitory activity against the promastigote stage of the parasite, with four compounds being as active as the reference drug Amphotericin B against the intracellular amastigote stage. nih.gov The most effective compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, recorded an IC50 value of 0.46 µM against amastigotes and demonstrated a high selectivity index of 875. nih.gov These findings underscore that the indazole nucleus, particularly when substituted with electron-withdrawing groups like nitro and chloro moieties, serves as a valuable template for the development of new antileishmanial agents. nih.govnih.gov

Antileishmanial Activity of Indazole Analogs
Compound/DerivativeTarget SpeciesActivity (IC50)
3-chloro-6-nitro-1H-indazole derivativeL. infantum11.23 µM
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateL. amazonensis (amastigotes)0.46 µM

Antioxidant Activity

The antioxidant potential of indazole derivatives has been another area of significant research interest. These compounds have been evaluated for their ability to scavenge free radicals and inhibit oxidative processes, which are implicated in a wide range of pathological conditions.

In a study evaluating various indazole derivatives, 6-nitroindazole (B21905) demonstrated a high degree of antioxidant activity by inhibiting 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. nih.gov At a concentration of 200 µg/ml, 6-nitroindazole achieved 72.60% inhibition of DPPH activity, which was considerably higher than other tested analogs such as 5-aminoindazole (B92378) (51.21%) and the parent indazole molecule (57.21%). nih.gov This suggests that the presence and position of substituents on the indazole ring are critical in determining its antioxidant capacity.

Furthermore, a separate line of research involved the synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives for their antioxidant properties, among other activities. researchgate.net While specific quantitative data from this study requires deeper analysis, the investigation itself points to the perceived potential of bromo-substituted indazoles as a promising class of antioxidant agents. researchgate.net Some 5-substituted indazole derivatives have also shown antioxidant properties in addition to neuroprotective effects. researchgate.net

Antioxidant Activity of Indazole Analogs (DPPH Inhibition)
CompoundConcentration% Inhibition
6-nitroindazole200 µg/ml72.60%
Indazole200 µg/ml57.21%
5-aminoindazole200 µg/ml51.21%
Vitamin E (Standard)200 µg/ml84.43%

Mechanisms of Action at the Molecular Level

The diverse biological activities of indazole derivatives, including those of this compound, are rooted in their ability to interact with and modulate the function of specific molecular targets within the cell. The indazole ring is recognized as a bioisostere of purine, which allows it to bind to the active sites of many enzymes, particularly kinases, thus interfering with cellular signaling pathways crucial for cell survival, proliferation, and inflammation.

Interaction with Specific Molecular Targets (Enzymes, Receptors)

Research has identified a range of enzymes and receptors that are inhibited by indazole-based compounds. The halogen substituents, such as the bromo and chloro atoms present in this compound, can play a crucial role in enhancing binding affinity and selectivity, potentially through halogen bonding with the target protein.

Key molecular targets for indazole derivatives include:

Protein Kinases: This is the most prominent class of targets for indazole compounds.

PI3-Kinases (PI3K): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, and indazole derivatives have been developed as inhibitors of this pathway. nih.govgoogle.com

Mitogen-Activated Protein Kinase 1 (MAPK1): Indazole-based sulfonamides have shown a strong affinity for MAPK1, a key enzyme in a signaling pathway crucial for many human cancers. mdpi.com

Jun N-terminal Kinase (JNK): Indazole derivatives have been disclosed as selective inhibitors of JNK, which is activated by environmental stress and pro-inflammatory cytokines. google.com

Receptor Tyrosine Kinases (RTKs): Analogs have been designed as multi-target RTK inhibitors, showing potent activity against VEGFR-2, Tie-2, and EphB4, which are all involved in angiogenesis. nih.gov

Other Enzymes:

Trypanothione Reductase (TryR): Molecular docking studies for antileishmanial indazoles, such as 3-chloro-6-nitro-1H-indazole derivatives, have identified TryR as a key target. nih.gov The indazole derivative binds within the active site of this essential parasite enzyme.

Indoleamine 2,3-dioxygenase 1 (IDO1): Certain 3-substituted 1H-indazoles have been investigated as potent inhibitors of the IDO1 enzyme. nih.gov

Filamentous temperature-sensitive protein Z (FtsZ): A series of 4-bromo-1H-indazole derivatives were developed as inhibitors of FtsZ, a protein crucial for bacterial cell division. nih.gov

Lactoperoxidase (LPO): Halogenated indazoles, including 4-bromo-1H-indazole and 4-chloro-1H-indazole, have been shown to be effective inhibitors of the antimicrobial enzyme lactoperoxidase. taylorandfrancis.com

Modulation of Cell Signaling Pathways

By inhibiting key molecular targets, this compound and its analogs can profoundly affect intracellular signaling cascades that govern cellular processes.

PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. nih.gov Indazole derivatives have been synthesized to act as PI3K/AKT/mTOR inhibitors. nih.govnih.gov By blocking PI3K, these compounds prevent the downstream activation of AKT and mTOR, leading to cell cycle arrest and the induction of apoptosis in cancer cells. nih.gov This mechanism is a cornerstone of the anti-tumor effects observed for many compounds within this class. nih.gov

MAPK Signaling Pathway: The MAPK family of proteins, including MAPK1 (also known as ERK) and JNK, relays extracellular signals to intracellular targets, influencing processes like cell proliferation, differentiation, and apoptosis. mdpi.comgoogle.com Indazole derivatives can inhibit key kinases within this pathway. For example, some analogs potently inhibit ERK1/2 activity. nih.gov Inhibition of the JNK pathway can regulate the activity of transcription factors like c-jun, thereby modulating cell cycle progression. google.com The activation of the MAPK1 pathway is known to promote cell survival and metastasis in certain cancers, making its inhibition by indazole compounds a promising therapeutic strategy. mdpi.com

Structure Activity Relationship Sar Studies and Computational Approaches for 6 Bromo 4 Chloro 1h Indazole Derivatives

Analysis of Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. For derivatives of 6-Bromo-4-chloro-1H-indazole, SAR analyses have underscored that substituents at various positions on the indazole ring are crucial determinants of their inhibitory action against biological targets. nih.gov

The presence, number, and position of halogen atoms on the indazole ring significantly dictate the biological activity of its derivatives. The specific di-halogenation pattern of this compound offers a distinct starting point for chemical modification. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Research has shown that the strategic placement of halogens is a key factor in drug development. The differential reactivity between the bromine at the C6 position and the chlorine at the C4 position can be exploited for selective functionalization, allowing medicinal chemists to systematically modify the scaffold. This controlled modification is essential for fine-tuning the compound's interaction with its biological target, thereby modulating its inhibitory potency. For instance, in the development of inhibitors for various enzymes, the specific halogen and its location have been shown to be critical for efficacy. taylorandfrancis.com

SAR studies have consistently highlighted the C3 and C6 positions of the indazole ring as critical for modulating biological activity.

The C6 position , occupied by a bromine atom in the parent scaffold, plays a significant role. The bromine atom can affect the compound's electronic properties and lipophilicity, which in turn can enhance its interaction with biological membranes and protein targets. researchgate.net Furthermore, SAR studies for certain therapeutic targets, such as glucagon (B607659) receptor antagonists, have revealed that the presence of aryl groups at the C6 position is crucial for potent inhibitory activity. nih.gov This indicates that modifications at this site are a viable strategy for optimizing efficacy.

The C3 position is another key site for modification. Introducing various substituents at this position can dramatically influence a compound's inhibitory potential. For example, in the pursuit of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, it was found that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position of the indazole ring was essential for strong inhibitory activity. nih.gov This highlights the importance of the C3 position as a vector for introducing functional groups that can form critical interactions within the active site of a target enzyme.

PositionType of SubstituentImpact on Biological ActivityTarget Example
C3 Carbohydrazide moietyCrucial for strong inhibitory activity. nih.govIDO1 Enzyme
C6 Aryl groupsCrucial for potent inhibitory activity. nih.govGlucagon Receptor
C4 & C6 Various substituentsPlayed a crucial role in inhibition. nih.govIDO1 Enzyme

Rational Drug Design and Scaffold Optimization

The this compound core is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net This makes it an excellent starting point for rational drug design and scaffold optimization. Medicinal chemists utilize this core structure to build libraries of novel compounds for high-throughput screening and lead optimization.

Structure-guided drug design is a powerful strategy that has been successfully applied to indazole derivatives. nih.gov This approach involves using the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. By understanding the key interactions between an initial lead compound and its target, chemists can rationally modify the indazole scaffold to enhance binding affinity and selectivity. nih.gov

Scaffold hopping is another technique used to discover novel drug candidates. This involves replacing a central molecular core (like a known inhibitor's scaffold) with a different one, such as the indazone ring, while maintaining the original's essential binding interactions. This can lead to compounds with improved properties, such as better pharmacokinetics or novel intellectual property.

Computational Chemistry and Molecular Modeling in Lead Discovery

Computational techniques are indispensable tools in modern drug discovery, providing deep insights into molecular interactions and guiding the design of more effective therapeutic agents.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound derivatives, docking simulations are used to predict how these compounds will bind to the active site of a target protein, such as a kinase or enzyme. nih.govtaylorandfrancis.com

These simulations help researchers:

Identify Key Interactions: Docking can reveal crucial hydrogen bonds, hydrophobic interactions, or other molecular forces that stabilize the ligand-protein complex. For example, docking studies of indazole derivatives have shown that the 1H-indazole motif can form effective interactions with key residues in a target's binding pocket. nih.gov

Predict Binding Affinity: Docking programs use scoring functions to estimate the binding energy of the ligand. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. nih.gov

Guide SAR Studies: By visualizing the docked pose, chemists can understand why certain substituents enhance activity while others diminish it, providing a rational basis for further chemical modifications. nih.gov

Derivative ClassProtein Target (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting Residues
3-Carboxamide IndazolesRenal Cancer Receptor (6FEW)-8.7 to -9.1ASP784, LYS655, MET699, GLU672 nih.gov
3-chloro-6-nitro-1H-indazoleLeishmania Trypanothione Reductase (TryR)Not specifiedπ-π T-shaped interactions nih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of the ligand-protein complex over time, providing insights into its stability and conformational changes in a simulated biological environment. taylorandfrancis.com

Following MD simulations, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy. This calculation provides a more accurate estimation of the binding affinity than docking scores alone. These computational results are often in good agreement with experimental findings and can reliably predict the stability of the complex. taylorandfrancis.com For derivatives of 3-chloro-6-nitro-1H-indazole, MD and MM/GBSA studies have confirmed stable binding within the target enzyme's active site, corroborating the potential of the indazole scaffold. taylorandfrancis.com

Preclinical Evaluation and in Vivo Pharmacological Studies of Indazole Scaffolds

In Vitro Assays for Biological Potency and Efficacy

Derivatives originating from halogenated indazole scaffolds, including the 6-bromo-4-chloro-1H-indazole core, undergo extensive in vitro testing to determine their biological activity and mechanism of action at a cellular and molecular level. These laboratory-based assays are crucial for identifying promising compounds for further development.

A primary application for this scaffold is in the generation of compound libraries for high-throughput screening. These derivatives are frequently evaluated for their potential as enzyme inhibitors. For instance, indazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Other studies have focused on the development of 4,6-disubstituted-1H-indazole derivatives as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target for treating inflammatory diseases. nih.gov

In the field of oncology, various derivatives are tested for their cytotoxic effects against a range of human cancer cell lines. researchgate.net For example, a series of novel amide derivatives synthesized from a 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid core were assessed for their ability to hinder the viability of liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cells. researchgate.net

The indazole scaffold is also a promising basis for developing agents against metabolic disorders. A series of compounds derived from 6-bromo-1-cyclopentyl-1H-indazole were screened for their in vitro α-glucosidase inhibitory activity, an important target in managing diabetes. Several of these molecules demonstrated potent inhibition, with IC50 values significantly lower than the standard, acarbose (B1664774). researchgate.net The most potent compound from this series exhibited an IC50 value of 9.43 ± 0.1 µM. researchgate.net

Compound SeriesTargetActivity TypeKey FindingReference
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amidesα-glucosidaseEnzyme InhibitionIdentified inhibitors with IC50 values ranging from 9.4 to 303.7 µM, surpassing the standard acarbose (IC50 = 750 µM). researchgate.net
4,6-disubstituted-1H-indazole derivativesPI3KδEnzyme InhibitionDiscovery of a selective inhibitor with a pIC50 value of 7.0. nih.gov
4-bromo-1H-indazole derivativesFilamentous temperature-sensitive protein Z (FtsZ)Antibacterial ActivityOne derivative showed potent activity against S. pyogenes PS with an MIC value of 4mg/mL. nih.gov
6-bromo-1H-indazole bearing 1,2,3-triazole analoguesVarious bacterial and fungal strainsAntimicrobial EfficacySeveral derivatives expressed moderate to good inhibition compared to standard drugs. researchgate.netbanglajol.info

Furthermore, the antibacterial potential of indazole derivatives has been explored. Novel 4-bromo-1H-indazole derivatives have been developed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov Similarly, a series of 1,2,3-triazole derivatives attached to a 6-bromo-1H-indazole core were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains, with several compounds showing promising activity. researchgate.netbanglajol.info

In Vivo Efficacy and Safety Assessments

Following promising in vitro results, select derivatives advance to in vivo studies to evaluate their efficacy and safety in living organisms. These studies are critical for understanding how a potential drug behaves in a complex biological system.

An example of in vivo assessment involves an indazole-6-phenylcyclopropylcarboxylic acid series developed as agonists for GPR120, a receptor with therapeutic potential for diabetes. researchgate.net Selected compounds from this series were tested in oral glucose tolerance studies in mice. The results demonstrated that these derivatives could produce a glucose-lowering effect, and this effect was confirmed to operate through a GPR120-mediated mechanism by comparing the activity in wild-type mice versus GPR120 null mice. researchgate.net

Compound SeriesIn Vivo ModelTherapeutic TargetKey Efficacy FindingReference
Indazole-6-phenylcyclopropylcarboxylic acidsWild-Type and GPR120 Null MiceGPR120 Agonism (Diabetes)Demonstrated glucose-lowering efficacy in oral glucose tolerance studies. researchgate.net

These in vivo studies provide essential data on the pharmacological action of the indazole-based compounds and their potential for therapeutic application.

Development of Lead Molecules for Therapeutic Advancement

The this compound structure serves as a valuable starting point, or scaffold, for the development of lead molecules. Its di-halogenated structure offers two distinct reactive sites—the bromine at position 6 and the chlorine at position 4—which medicinal chemists can selectively modify through various chemical reactions, such as cross-coupling. This allows for the systematic creation of a diverse range of derivatives.

The process of lead development involves synthesizing analogues of an initial "hit" compound to explore the structure-activity relationship (SAR). For example, after identifying an initial indazole lead for GPR120 agonism, further SAR studies were conducted to optimize potency and selectivity against the related GPR40 receptor. researchgate.net This led to the discovery that a specific (S,S)-cyclopropylcarboxylic acid motif conferred the desired selectivity. researchgate.net

Similarly, the synthesis of a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides was a deliberate effort to create novel molecules for evaluation as anticancer and antiangiogenic agents. researchgate.net By systematically altering the amide portion of the molecule, researchers can identify which chemical features enhance the desired biological activity, leading to the identification of a lead compound for further optimization. This strategic modification of the core indazole scaffold is a cornerstone of modern drug discovery, aiming to enhance efficacy and refine pharmacological properties for therapeutic advancement. researchgate.nettaylorandfrancis.com

Future Perspectives and Emerging Research Avenues for 6 Bromo 4 Chloro 1h Indazole in Academic Research

Design and Synthesis of Novel 6-Bromo-4-chloro-1H-indazole Analogues

The design of novel analogues based on the this compound scaffold is a strategic endeavor in drug discovery, aimed at creating compounds with enhanced potency, selectivity, and favorable pharmacological properties. The presence of two distinct halogen atoms—bromine at the C6 position and chlorine at the C4 position—provides medicinal chemists with strategic points for chemical modification.

Researchers often employ structure-based drug design and fragment-based approaches to guide the synthesis of new derivatives. nih.gov For instance, knowledge of the binding pocket of a target protein, such as a kinase, can inform the design of substituents that optimize interactions and improve inhibitory activity. rsc.org Synthetic strategies for creating analogues from halogenated indazoles frequently involve modern cross-coupling reactions. Techniques like the Suzuki-Miyaura coupling allow for the introduction of various aryl or heteroaryl groups, significantly expanding the chemical diversity of the resulting molecules. researchgate.netnih.gov

Another key synthetic approach is the functionalization of the indazole's nitrogen atoms. The 1H-indazole tautomer is generally more thermodynamically stable, making N1-alkylation a common strategy to introduce different side chains that can modulate a compound's properties. nih.govnih.gov The synthesis of a series of 1,2,3-triazole derivatives tethered to 6-bromo-1H-indazole, for example, has been accomplished via 1,3-dipolar cycloaddition reactions, a form of "click chemistry." researchgate.net These synthetic methodologies provide a robust platform for generating novel and structurally diverse analogues for biological evaluation. researchgate.netresearchgate.net

Advanced Methodologies for High-Throughput Synthesis and Screening

To accelerate the discovery of new drug candidates, researchers are increasingly turning to advanced methodologies for the rapid synthesis and evaluation of large compound libraries. High-Throughput Screening (HTS) is a cornerstone of this approach, enabling the testing of thousands of compounds against a specific biological target in a short period. nih.govthermofisher.com The Maybridge screening collection, for example, includes over 51,000 diverse organic compounds designed to maximize the chances of finding a "hit." thermofisher.com

For scaffolds like this compound, creating focused libraries of derivatives is a key strategy. thermofisher.com DNA-Encoded Library (DEL) technology is a particularly powerful tool for this purpose. prnewswire.com DEL allows for the synthesis and screening of massive libraries of compounds (trillions of molecules) in a single experiment, significantly accelerating the identification of initial hits. prnewswire.commorningstar.com A recent collaboration that successfully used DEL screening to identify novel and potent indazole-based NLRP3 inhibitors highlights the power of this technology. morningstar.commarketscreener.cominvesting.com Such high-throughput methods, combined with automated synthesis platforms, are critical for efficiently exploring the vast chemical space accessible from the this compound core structure.

Elucidation of Undiscovered Biological Targets and Pathways

While indazole derivatives are well-known for inhibiting protein kinases, a significant area of future research involves identifying novel biological targets and mechanisms of action. nih.govnih.gov The versatility of the indazole scaffold suggests its potential to interact with a wide range of proteins beyond kinases. dntb.gov.uaresearchgate.net

Modern target identification techniques, such as chemoproteomics, can be employed to uncover these unknown interactions. These methods use chemical probes derived from active compounds to "fish out" their binding partners from complex biological samples. This can reveal unexpected targets and shed light on the polypharmacology of indazole derivatives, where a single compound might interact with multiple targets to produce its therapeutic effect.

Recent studies have already expanded the known targets for indazole-based compounds to include:

Monoamine Oxidase (MAO): Certain C5- and C6-substituted indazole derivatives have shown potent and selective inhibition of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease. researchgate.net

Transcriptional Enhanced Associate Domain (TEAD): Novel indazole compounds have been developed as inhibitors of TEAD transcription factors, which are linked to the Hippo tumor suppressor pathway and are targets for cancer therapy. nih.gov

NLRP3 Inflammasome: As mentioned, indazole derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key driver of inflammation in a wide range of age-related diseases. morningstar.commarketscreener.com

D-amino acid oxidase (DAAO): The synthetic precursor 1H-indazol-5-ol was identified as a good inhibitor of DAAO, an enzyme relevant to neuropsychiatric disorders. researchgate.net

Future research will likely continue to uncover new targets and pathways, further broadening the therapeutic potential of analogues derived from this compound.

Application of Indazole Derivatives in Diverse Biomedical Fields

The structural versatility of indazole derivatives has led to their investigation in a multitude of disease areas, a trend that is expected to continue and expand. nih.govresearchgate.net The development of analogues from this compound can contribute to progress in several key biomedical fields.

Oncology: This remains a primary focus, with many indazole derivatives being developed as anti-cancer agents. nih.govrsc.org They often function as inhibitors of protein kinases that are crucial for cancer cell growth and survival, such as VEGFR, FGFR, and Aurora kinases. rsc.orgnih.gov FDA-approved drugs like Axitinib and Pazopanib (B1684535) are kinase inhibitors with an indazole core. nih.govnih.gov Future work may focus on developing multi-target inhibitors or compounds that overcome drug resistance. nih.gov

Neurodegenerative Disorders: There is growing interest in applying indazole derivatives to diseases like Parkinson's and Alzheimer's. eurekaselect.comingentaconnect.com Research has identified indazole chemotypes that act as selective inhibitors of JNK3, a kinase involved in neuronal cell death, showing neuroprotective effects in models of Parkinson's disease. nih.gov Additionally, their ability to inhibit targets like MAO-B further supports their potential in this area. researchgate.netresearchgate.net

Infectious Diseases: The indazole scaffold is a promising framework for developing new antimicrobial agents. mdpi.comresearchgate.net Derivatives have shown activity against various pathogens, including bacteria, fungi, and protozoan parasites like Leishmania, Giardia intestinalis, and Trichomonas vaginalis. mdpi.comnih.govpnrjournal.com Some compounds have demonstrated potent antiprotozoal activity, in some cases exceeding that of the standard drug metronidazole. mdpi.compnrjournal.com

The table below summarizes some of the diverse biological targets and potential therapeutic applications for indazole-based compounds.

Biological TargetTherapeutic AreaExample Compounds/Derivatives
Protein Kinases (VEGFR, FGFR, Aurora, JNK3)Oncology, InflammationAxitinib, Pazopanib, Selective JNK3 Inhibitors
Monoamine Oxidase B (MAO-B)Neurodegenerative DisordersC5- and C6-substituted indazoles
NLRP3 InflammasomeInflammatory & Metabolic DiseasesNovel indazole NLRP3 inhibitors
TEAD Transcription FactorsOncologyTEAD inhibitors
Various microbial enzymesInfectious Diseases1,2,3-triazole-indazole hybrids, 2H-indazole derivatives

This broad spectrum of activity underscores the importance of the indazole scaffold in medicinal chemistry and highlights the future potential for novel derivatives synthesized from this compound to address a wide range of unmet medical needs. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.